
4-(2-Amino-2-propyl)-1-methylcyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-2-propyl)-1-methylcyclohexanol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of both an amino group and a hydroxyl group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-propyl)-1-methylcyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 4-(2-Nitro-2-propyl)-1-methylcyclohexanol. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Another method involves the reductive amination of 4-(2-Oxo-2-propyl)-1-methylcyclohexanol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually performed in an organic solvent such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(2-Amino-2-propyl)-1-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are amines and alcohols.
Substitution: The major products are various substituted derivatives of the original compound.
科学的研究の応用
4-(2-Amino-2-propyl)-1-methylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-(2-Amino-2-propyl)-1-methylcyclohexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Amino-1-propanol: A simple amino alcohol with similar functional groups.
3-Amino-1-propanol: Another amino alcohol with a different structural arrangement.
2-Amino-2-methyl-1-propanol: A compound with a similar amino and hydroxyl group arrangement but different carbon skeleton.
Uniqueness
4-(2-Amino-2-propyl)-1-methylcyclohexanol is unique due to its cyclohexane ring structure, which imparts specific steric and electronic properties
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,12H,4-7,11H2,1-3H3 |
InChIキー |
OQNJWTRUIQMGOC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C(C)(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


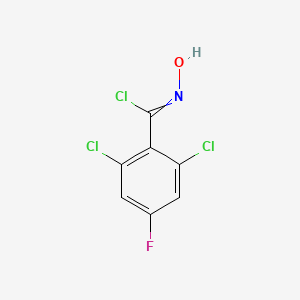
![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)


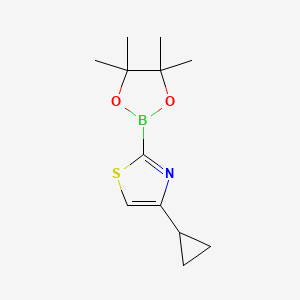

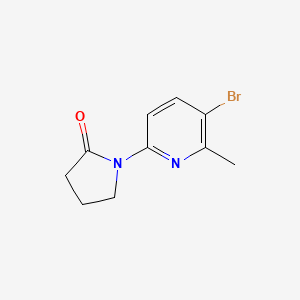
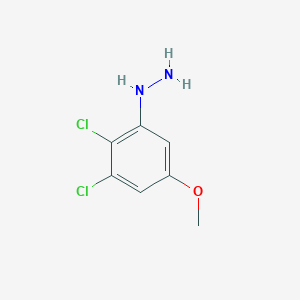
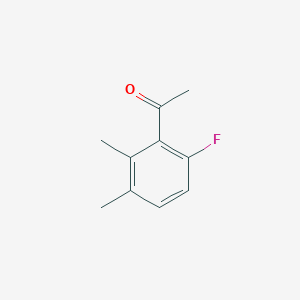
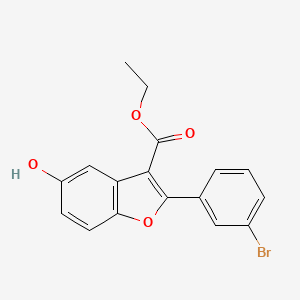
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)

